Tautomeric Ground-State Identity in Solution
2-Methyl-3-phenylquinolin-4(1H)-one, as a member of the 3-substituted 2-methyl-quinolin-4(1H)-one series, exists predominantly as the 4-oxo tautomer in DMSO-d₆ solution. Zubkov et al. (2016) established that for all 3-substituted 2-methyl-quinolin-4(1H)-ones studied, the C-4 ¹³C NMR chemical shift exhibits significant deshielding consistent with the 4-oxo form, with experimental δ(C-4) values in the range of ~170–175 ppm for the oxo form versus calculated values for the 4-hydroxy form that differ substantially [1]. The 3-phenyl substituent does not significantly perturb the C-4 chemical shift relative to other 3-substituted analogs (with the sole exception of 3-bromo, which shows anomalous shielding), confirming a conserved 4-oxo tautomeric state [1]. This contrasts with 2-arylquinolin-4(1H)-ones lacking the C-2 methyl group, where Mphahlele and El-Nahas (2004) demonstrated that the NH-4-oxo nature in solution is maintained but that the N-methylated derivatives can exhibit altered tautomeric preferences [2]. The predictable 4-oxo tautomeric identity of 2-methyl-3-phenylquinolin-4(1H)-one ensures consistent hydrogen-bond acceptor presentation of the C-4 carbonyl, which is critical for reproducible target engagement in biochemical assays.
| Evidence Dimension | Tautomeric state in DMSO-d₆ solution (13C NMR δ(C-4)) |
|---|---|
| Target Compound Data | δ(C-4) in the 170–175 ppm range (4-oxo form); consistent across 3-substituted 2-methyl-quinolin-4(1H)-ones including 3-phenyl derivative |
| Comparator Or Baseline | Calculated δ(C-4) for 4-hydroxy isomer: significantly lower (no explicit experimental value for 3-phenyl derivative; class-wide trend established) |
| Quantified Difference | Qualitative: 4-oxo form dominates in solution for all derivatives studied; 4-hydroxy form is not experimentally observed in DMSO-d₆ |
| Conditions | 13C NMR spectroscopy in DMSO-d₆ solution; quantum-chemical calculations at RHF, DFT, and MP2 levels with PCM COSMO solvent correction |
Why This Matters
The tautomeric state directly determines the pharmacophoric presentation of the C-4 carbonyl; procurement of a 4-hydroxy tautomer would produce a fundamentally different hydrogen-bonding profile and is not interchangeable in screening campaigns.
- [1] Zubkov, V. O.; Rozhenko, O. B.; Ruschak, N. I.; Gritsenko, S. I. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones. J. Org. Pharm. Chem. 2016, 14 (2), 34–42. DOI: 10.24959/ophcj.16.892 View Source
- [2] Mphahlele, M. J.; El-Nahas, A. M. Tautomeric 2-arylquinolin-4(1H)-one derivatives—spectroscopic, X-ray and quantum chemical structural studies. J. Mol. Struct. 2004, 688, 129–136. DOI: 10.1016/j.molstruc.2003.10.003 View Source
